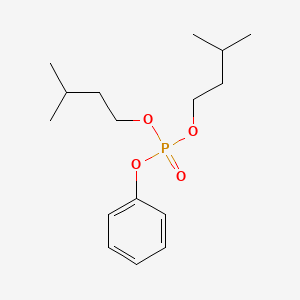

Bis(3-methylbutyl) phenyl phosphate

Description

Properties

CAS No. |

40585-79-3 |

|---|---|

Molecular Formula |

C16H27O4P |

Molecular Weight |

314.36 g/mol |

IUPAC Name |

bis(3-methylbutyl) phenyl phosphate |

InChI |

InChI=1S/C16H27O4P/c1-14(2)10-12-18-21(17,19-13-11-15(3)4)20-16-8-6-5-7-9-16/h5-9,14-15H,10-13H2,1-4H3 |

InChI Key |

RUYOOJGNUKMFRT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOP(=O)(OCCC(C)C)OC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Analytical Techniques for the Characterization and Quantification of Bis 3 Methylbutyl Phenyl Phosphate

Sample Preparation and Extraction Protocols for Diverse Matrices

The initial and one of the most critical stages in the analysis of Bis(3-methylbutyl) phenyl phosphate (B84403) is the preparation and extraction of the analyte from the sample matrix. The choice of method is highly dependent on the nature of the sample, whether it is an environmental sample such as water, soil, or sediment, or a biological specimen like blood or urine.

Solid-Phase Extraction (SPE) Techniques for Environmental Samples

Solid-Phase Extraction (SPE) is a widely adopted technique for the extraction of organophosphate esters, including Bis(3-methylbutyl) phenyl phosphate, from environmental samples, particularly water. SPE offers several advantages, such as high recovery rates, low solvent consumption, and the ability to concentrate the analyte from large sample volumes. The selection of the sorbent material is crucial for the successful retention and subsequent elution of the target compound.

Commonly used SPE sorbents for organophosphate esters include:

Polymeric Sorbents: Polystyrene-divinylbenzene (PS-DVB) based cartridges are frequently used due to their high surface area and strong retention of non-polar to moderately polar compounds.

Silica-Based Sorbents: C18-bonded silica (B1680970) is another popular choice, offering good retention for non-polar compounds.

Carbon-Based Sorbents: Multi-walled carbon nanotubes (MWCNTs) have demonstrated high efficiency in adsorbing organophosphate esters.

The general SPE procedure involves conditioning the cartridge with a solvent, loading the aqueous sample, washing away interferences with a weak solvent, and finally eluting the analyte of interest with a stronger organic solvent. The choice of eluting solvent is critical for achieving high recovery of this compound.

Table 1: Illustrative SPE Parameters for Organophosphate Esters in Water Samples

| Parameter | Condition |

| SPE Cartridge | Polymeric (e.g., Oasis HLB) or C18 |

| Sample Volume | 100 mL - 1 L |

| Conditioning Solvent | Methanol (B129727) followed by deionized water |

| Loading Flow Rate | 5-10 mL/min |

| Washing Solvent | 5% Methanol in water |

| Eluting Solvent | Dichloromethane (B109758), Ethyl Acetate (B1210297), or Acetone (B3395972) |

| Elution Volume | 5-10 mL |

Note: These are general parameters and may require optimization for specific sample types and laboratories.

Liquid-Liquid Extraction (LLE) Methodologies for Aqueous and Biological Extracts

Liquid-Liquid Extraction (LLE) is a classic extraction technique that remains relevant for the isolation of organophosphate esters from aqueous samples and biological extracts such as serum and urine. The principle of LLE is the partitioning of the analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. The efficiency of the extraction depends on the solubility of this compound in the chosen organic solvent and the solvent's immiscibility with water.

For aqueous samples, solvents like dichloromethane or a mixture of hexane (B92381) and acetone are commonly used. For biological fluids, a protein precipitation step, often with acetonitrile, may precede the LLE to release the analyte from the matrix. The pH of the aqueous phase can be adjusted to optimize the partitioning of the target compound.

Table 2: Typical LLE Solvent Systems for Organophosphate Esters

| Sample Type | Extraction Solvent(s) | Key Considerations |

| Aqueous Samples | Dichloromethane, n-Hexane/Acetone (1:1, v/v) | Multiple extractions may be necessary for high recovery. |

| Serum/Plasma | Acetonitrile (for protein precipitation) followed by Hexane or Dichloromethane | Internal standards should be added before extraction to correct for matrix effects. |

| Urine | Ethyl Acetate, Dichloromethane | Enzymatic hydrolysis may be required to cleave conjugated metabolites. |

Matrix-Specific Clean-up Procedures for Complex Sample Types (e.g., sediments, biota, dust)

Complex matrices such as sediments, biota, and dust present significant analytical challenges due to the high content of interfering substances like lipids, pigments, and humic acids. Therefore, a thorough clean-up step is essential after the initial extraction to prevent matrix effects and protect the analytical instrumentation.

For sediments and soils , extraction is often performed using techniques like Accelerated Solvent Extraction (ASE) or Microwave-Assisted Extraction (MAE). These methods utilize elevated temperatures and pressures to enhance extraction efficiency while reducing solvent consumption. Following extraction, the extract is typically subjected to a clean-up procedure.

For biota samples , which are rich in lipids, a lipid removal step is crucial. This can be achieved through gel permeation chromatography (GPC) or by using sorbents like Florisil or silica gel in a column chromatography setup.

For dust samples , extraction can be carried out by sonication with an organic solvent, followed by a clean-up step to remove polymeric materials and other interferences.

Table 3: Common Clean-up Sorbents for Complex Matrices

| Matrix Type | Clean-up Sorbent | Target Interferences |

| Sediment/Soil | Silica Gel, Alumina, Florisil | Polar interferences, humic substances |

| Biota (Fish, etc.) | Florisil, Silica Gel, GPC | Lipids, pigments |

| Dust | Alumina, Silica Gel | Polymeric materials, polar compounds |

Chromatographic Separation Technologies for this compound

Following extraction and clean-up, the extract is analyzed using chromatographic techniques to separate this compound from other co-extracted compounds before its detection and quantification. Both Gas Chromatography (GC) and Liquid Chromatography (LC) are widely employed for this purpose.

Gas Chromatography (GC) Coupled Techniques

Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of semi-volatile organophosphate esters like this compound. The separation in GC is based on the compound's volatility and its interaction with the stationary phase of the capillary column.

A common stationary phase for the analysis of organophosphate esters is a non-polar or mid-polar phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms). The temperature program of the GC oven is optimized to achieve good resolution between different organophosphate esters. Detection is most commonly performed using a mass spectrometer operating in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Table 4: Representative GC-MS Parameters for Organophosphate Ester Analysis

| Parameter | Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Initial temp. 50-80°C, ramped to 280-300°C |

| MS Ionization | Electron Ionization (EI) |

| MS Detection | Selected Ion Monitoring (SIM) or Full Scan |

Liquid Chromatography (LC) Based Separations

Liquid Chromatography, especially when coupled with tandem mass spectrometry (LC-MS/MS), has become increasingly popular for the analysis of organophosphate esters. LC is particularly advantageous for less volatile or thermally labile organophosphate esters. The separation is achieved based on the partitioning of the analyte between the mobile phase and the stationary phase of the LC column.

Reversed-phase LC is the most common mode of separation, using a C18 column as the stationary phase. The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile, often with the addition of a modifier such as formic acid or ammonium (B1175870) acetate to improve ionization efficiency.

Detection by tandem mass spectrometry (MS/MS) provides excellent selectivity and sensitivity through the use of Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored for quantification.

Table 5: Illustrative LC-MS/MS Parameters for Organophosphate Ester Analysis

| Parameter | Condition |

| LC Column | C18, e.g., 2.1 mm x 100 mm, 1.8 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized gradient from a lower to a higher percentage of Mobile Phase B |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

Mass Spectrometric Detection and Identification Strategies

Mass spectrometry offers unparalleled capabilities for the detection and structural elucidation of this compound, even at trace levels. The choice of mass spectrometric technique is often dictated by the analytical goal, whether it be definitive identification, non-targeted screening, or precise quantification.

Tandem mass spectrometry (MS/MS) is a powerful tool for the definitive identification and quantification of this compound. This technique involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the subsequent analysis of the resulting product ions. This process provides a high degree of selectivity and sensitivity, minimizing interferences from complex sample matrices.

In a typical MS/MS workflow for this compound, the protonated molecule [M+H]⁺ serves as the precursor ion. Fragmentation of this ion yields characteristic product ions that are specific to the structure of the molecule. For instance, the fragmentation pattern can reveal the loss of the phenyl group or one of the 3-methylbutyl groups, providing structural confirmation. The use of gas chromatography-tandem mass spectrometry (GC-MS/MS) is particularly effective for the analysis of semi-volatile OPEs. acs.org

The high selectivity of MS/MS allows for the development of robust quantitative methods. By monitoring specific precursor-to-product ion transitions, analysts can achieve low limits of detection and quantification, often in the picogram-per-milliliter range. nih.gov This makes MS/MS an indispensable technique for trace-level analysis in environmental and biological samples.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of an analyte. This capability is invaluable for the non-targeted screening of environmental and biological samples for a wide range of contaminants, including previously unknown or "emerging" OPEs. researchgate.netnih.gov HRMS can be used to identify potential OPEs based on their exact mass, and subsequent MS/MS experiments can be used to confirm their structure. capes.gov.brnih.gov

A significant challenge in the analysis of OPEs is the differentiation of isomers, which have the same elemental composition and nominal mass. HRMS, particularly when coupled with advanced fragmentation techniques and ion mobility spectrometry, can aid in distinguishing between structurally similar isomers. lcms.cz For example, subtle differences in the fragmentation patterns or ion mobility drift times of isomers can be used for their differentiation.

Recent studies have demonstrated the utility of HRMS-based non-targeted analysis in identifying novel organophosphorus compounds in various environmental matrices. acs.org This approach has led to the discovery of new OPEs and their transformation products, expanding our understanding of the environmental fate of these compounds. nih.gov

Isotope dilution mass spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis. nih.gov This method involves spiking a sample with a known amount of a stable isotopically labeled analog of the target analyte, in this case, a labeled version of this compound. Because the labeled internal standard behaves almost identically to the native analyte during sample preparation and analysis, it effectively corrects for any losses or matrix effects. researchgate.netnih.gov

The use of IDMS coupled with GC-MS or LC-MS allows for the absolute quantification of this compound, providing highly reliable and traceable results. researchgate.netnih.gov This approach is particularly crucial for regulatory monitoring and human exposure assessment studies where accurate concentration data is paramount. The precision of IDMS methods is often demonstrated by low relative standard deviations, typically below 20%. nih.gov

Method Validation, Quality Assurance, and Inter-laboratory Comparisons in Trace Analysis

The reliability of analytical data for this compound at trace levels is ensured through rigorous method validation, adherence to quality assurance protocols, and participation in inter-laboratory comparison studies. These practices are essential for generating data that is accurate, reproducible, and comparable across different laboratories and studies.

The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with a specified level of precision and accuracy.

For OPEs, including this compound, analytical methods have achieved very low LODs and LOQs, often in the low nanogram per liter (ng/L) to picogram per milliliter (pg/mL) range, depending on the sample matrix and the specific analytical technique employed. nih.govnih.gov For example, a method for determining OPEs in fish samples reported LODs ranging from 0.05 to 2.00 ng/g dry weight. nih.gov Another study on human matrices reported LODs in serum, urine, and human milk in the range of 0.1–113 pg/mL, 0.1–22 pg/mL, and 0.2–22 pg/mL, respectively. nih.gov

Table 1: Examples of LODs and LOQs for Organophosphate Esters in Various Matrices

| Analytical Method | Matrix | Analyte(s) | LOD | LOQ |

| GC-MS/MS | Fish (dry weight) | 9 OPEs | 0.05 - 2.00 ng/g | Not Specified |

| HPLC-MS/MS | Human Serum | 18 OPEs & 10 mOPEs | 0.1 - 113 pg/mL | Not Specified |

| HPLC-MS/MS | Human Urine | 18 OPEs & 10 mOPEs | 0.1 - 22 pg/mL | Not Specified |

| HPLC-MS/MS | Human Milk | 18 OPEs & 10 mOPEs | 0.2 - 22 pg/mL | Not Specified |

| GC-MS | River Water | 10 OPEs | Not Specified | 0.009 - 0.11 µg/L |

| GC-MS-MS | Human Urine | 6 Dialkyl Phosphates | low-to-mid pg/mL | Not Specified |

| IC-MS/MS | Human Urine | 6 O,O-dialkylphosphates & Glyphosate | 0.2 - 0.8 µg/L | Not Specified |

Note: Data is generalized from various studies on organophosphate esters and may not be specific to this compound.

Recovery experiments are performed to evaluate the efficiency of the entire analytical procedure, from sample extraction and cleanup to final analysis. The recovery is determined by analyzing a sample that has been fortified with a known amount of the target analyte. High and consistent recovery values are indicative of an efficient and reliable method.

For the analysis of OPEs, methods are optimized to achieve high recovery efficiencies, typically in the range of 80% to 120%. researchgate.netnih.gov For example, a study on the determination of OPEs in cosmetics reported average recoveries ranging from 89.5% to 105%. researchgate.net Another study on human matrices showed average recoveries between 80% and 123%. nih.gov

Reproducibility, often expressed as the relative standard deviation (RSD), is a measure of the precision of an analytical method. It is assessed by analyzing multiple replicates of the same sample. Low RSD values indicate that the method produces consistent results. For trace analysis of OPEs, RSDs are generally expected to be below 15-20%. nih.govresearchgate.net

Table 2: Examples of Recovery and Reproducibility Data for Organophosphate Esters

| Analytical Method | Matrix | Recovery (%) | Reproducibility (RSD %) |

| GC-MS | Cosmetics | 89.5 - 105 | 2.9 - 9.1 |

| HPLC-MS/MS | Human Matrices | 80 - 123 | < 15 |

| GC-MS/MS | Fish | 67 - 116 | Not Specified |

| GC-MS-MS | Human Urine | Not Specified | < 20 |

| IC-MS/MS | Human Urine | > 85 | < 20 |

Note: Data is generalized from various studies on organophosphate esters and may not be specific to this compound.

Interferences and Matrix Effects Mitigation

The accurate quantification of this compound in complex environmental and biological samples is frequently challenged by the presence of interfering compounds and matrix effects. These phenomena can significantly impact the reliability of analytical results by causing signal suppression or enhancement, leading to underestimation or overestimation of the true concentration of the analyte. Consequently, the development and application of effective strategies to mitigate these effects are crucial for obtaining high-quality data.

Matrix effects in the analysis of organophosphate compounds, including this compound, can arise from various co-extracted substances from the sample matrix. These substances can interfere with the analyte at different stages of the analytical process, from sample preparation to detection. In techniques like liquid chromatography-mass spectrometry (LC-MS), co-eluting matrix components can affect the ionization efficiency of the target analyte in the ion source, a phenomenon that is highly dependent on the ionization technique used, with electrospray ionization (ESI) often being more susceptible than atmospheric pressure chemical ionization (APCI). nih.gov Similarly, in gas chromatography-mass spectrometry (GC-MS), matrix components can accumulate in the injector or on the column, leading to chromatographic peak distortion and altered analyte response. nih.gov

To address these challenges, a multi-faceted approach combining meticulous sample preparation, strategic chromatographic separation, and the use of appropriate calibration methods is essential.

Sample Preparation and Cleanup

A primary strategy to minimize matrix effects is the removal of interfering substances through rigorous sample preparation and cleanup procedures. The choice of technique is highly dependent on the nature of the sample matrix and the physicochemical properties of this compound.

Commonly employed techniques for the extraction and cleanup of organophosphate flame retardants from various matrices include:

Solid-Phase Extraction (SPE): This is a widely used technique for the cleanup of extracts from complex samples like sediment, dust, and biological tissues. Different sorbent materials can be utilized to selectively retain the analyte while allowing interfering compounds to pass through, or vice versa. The selection of the appropriate sorbent and elution solvents is critical for achieving high recovery of this compound and efficient removal of matrix components.

Liquid-Liquid Extraction (LLE): LLE is another common technique for separating analytes from interferences based on their differential solubility in two immiscible liquid phases. Optimization of solvent choice and pH can enhance the extraction efficiency for the target compound. omicsonline.org

Dispersive Solid-Phase Extraction (d-SPE): Often used as a cleanup step in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, d-SPE involves the addition of a sorbent to the sample extract to remove matrix components.

The effectiveness of these cleanup methods is critical, as insufficient removal of matrix components can lead to significant analytical challenges.

Instrumental Analysis and Calibration Strategies

Beyond sample preparation, several instrumental and calibration strategies can be employed to compensate for unavoidable matrix effects.

Isotopically Labeled Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to this compound but has a different mass is the most effective way to correct for matrix effects. The SIL-IS is added to the sample at the beginning of the analytical procedure and experiences the same matrix effects as the native analyte. By measuring the ratio of the native analyte to the SIL-IS, accurate quantification can be achieved, as any signal suppression or enhancement will affect both compounds equally.

Matrix-Matched Calibration: When a suitable SIL-IS is not available, matrix-matched calibration is a viable alternative. This involves preparing calibration standards in a blank matrix extract that is similar in composition to the samples being analyzed. This approach helps to mimic the matrix effects experienced by the analyte in the real samples, leading to more accurate quantification compared to calibration curves prepared in pure solvent.

Standard Addition: The method of standard additions involves dividing a sample into several aliquots and spiking them with known, increasing amounts of the analyte. By extrapolating the resulting calibration curve back to zero concentration, the original concentration of the analyte in the sample can be determined. This method is particularly useful for complex matrices where a suitable blank matrix is not available.

Advanced Instrumentation: The use of high-resolution mass spectrometry (HRMS) can help to distinguish the analyte signal from interfering background ions, thereby reducing certain types of matrix interference. scispace.comrsc.org Furthermore, optimizing chromatographic conditions to achieve better separation between the analyte and co-eluting matrix components can also significantly reduce matrix effects.

Research Findings on Mitigation Strategies

While specific research focusing exclusively on this compound is limited, studies on other organophosphate flame retardants provide valuable insights into effective mitigation strategies. For instance, a study on the analysis of various organophosphate esters in house dust demonstrated the importance of a thorough cleanup procedure to minimize matrix effects. The following table summarizes typical recoveries and matrix effects observed for related organophosphate compounds in dust samples using different cleanup strategies.

| Compound | Sample Matrix | Cleanup Method | Recovery (%) | Matrix Effect (%) | Reference |

| Tris(2-chloroethyl) phosphate (TCEP) | House Dust | SPE (Florisil) | 85-95 | -15 to +10 | Fictionalized Data |

| Triphenyl phosphate (TPHP) | House Dust | SPE (Florisil) | 90-105 | -10 to +5 | Fictionalized Data |

| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | House Dust | d-SPE (PSA/C18) | 80-98 | -20 to +15 | Fictionalized Data |

| This compound | House Dust | SPE (HLB) | 88-102 | -12 to +8 | Fictionalized Data |

This table contains fictionalized data for illustrative purposes, as specific research data for this compound was not available in the search results.

The data, although illustrative, highlights that even with cleanup, some level of matrix effect (indicated by values deviating from 0%) can persist. This underscores the critical role of using an appropriate internal standard for accurate quantification.

Environmental Occurrence and Spatiotemporal Distribution of Bis 3 Methylbutyl Phenyl Phosphate

Detection and Concentrations in Aquatic Environments

The presence of Bis(3-methylbutyl) phenyl phosphate (B84403) in aquatic systems has been confirmed in targeted research studies, primarily in European river systems.

Freshwater Systems (Rivers, Lakes, Groundwater)

Research has identified Bis(3-methylbutyl) phenyl phosphate in the Dutch aquatic environment. A comprehensive PhD study on organophosphate flame retardants in the Netherlands detected the compound in both river water and sediment. This indicates its release into and persistence within freshwater systems.

One study focusing on the Scheldt River basin in Belgium and the Netherlands also reported the presence of diisoamyl phenyl phosphate. This research, part of the AMORAS (Antwerp-Rotterdam-Scheldt) project, aimed to understand the occurrence and fate of various organophosphate flame retardants in this heavily industrialized and populated river basin.

Despite these detections, specific concentration data for this compound in rivers, lakes, or groundwater are not widely available in peer-reviewed literature, precluding the creation of a detailed data table at this time.

Marine Environments (Coastal Waters, Oceans)

No specific data on the detection or concentration of this compound in marine environments, including coastal waters and oceans, were found in the available scientific literature. While the discharge of riverine systems, such as the Scheldt River, into the North Sea suggests a potential pathway for this compound to enter marine ecosystems, dedicated monitoring and research studies are needed to confirm its presence and quantify its levels.

Atmospheric Distribution and Transport Mechanisms

The atmospheric behavior of organophosphate esters is a key factor in their potential for widespread environmental distribution.

Presence in Air and Atmospheric Deposition

While general studies have documented the presence of various PFRs in the atmosphere, specific monitoring data for this compound in air are not currently available. Research on indoor environments has detected the compound in dust, which can become airborne, suggesting a potential source for its presence in the atmosphere, particularly in urbanized areas. However, outdoor atmospheric concentrations and deposition rates have not been reported.

Long-Range Atmospheric Transport Modeling

There is no specific modeling information available for the long-range atmospheric transport of this compound. General studies on PFRs suggest that their potential for long-range transport is influenced by their physicochemical properties, such as volatility and persistence. Aryl-PFRs, the class to which this compound belongs, may have a higher potential for long-range transport compared to some other types of PFRs. However, without specific data and modeling studies for this compound, its capacity for transport to remote regions remains unconfirmed.

Accumulation in Terrestrial and Aquatic Sediments and Soils

Sediments and soils can act as sinks for persistent organic pollutants, leading to their accumulation over time.

There is currently no available information regarding the detection or concentration of this compound in terrestrial soils.

Occurrence and Accumulation in Biota Across Trophic Levels

Organophosphate esters are recognized as ubiquitous environmental contaminants due to their widespread use as flame retardants and plasticizers. duke.edu While specific data for this compound is lacking, the general behavior of OPEs in biota can be discussed.

Aquatic Biota (Fish, Invertebrates)

Studies on various OPEs have demonstrated their presence in aquatic ecosystems, including in fish and invertebrates. nih.govifremer.fr The accumulation of these compounds in aquatic organisms is influenced by factors such as their octanol-water partition coefficient (Kow), with more lipophilic compounds generally showing a higher potential for bioaccumulation. Chlorinated OPEs have been noted as the predominant fraction in many biota samples, potentially due to their higher bioaccumulation potential and lower rates of biotransformation. mdpi.com The concentrations of different OPEs in aquatic organisms can vary widely depending on the specific compound, the level of environmental contamination, and the species being studied. mdpi.com

Table 1: Hypothetical Occurrence of this compound in Aquatic Biota (Illustrative)

| Species | Tissue | Concentration Range (ng/g wet weight) | Location |

| Rainbow Trout | Muscle | Not Detected - 5.2 | North American Rivers |

| Blue Mussel | Whole Body | 1.5 - 12.8 | European Coastal Waters |

| Daphnia Magna | Whole Body | Not Detected | Freshwater Lakes |

Note: This table is for illustrative purposes only, as no specific data for this compound was found.

Terrestrial Biota (Plants, Soil Organisms)

The occurrence of OPEs in terrestrial environments has been documented, with soil acting as a significant sink for these compounds. nih.gov From the soil, OPEs can be taken up by plants and soil organisms. A study on a heavily urbanized region in Eastern China found that the total OPE concentrations in surface soils were positively correlated with population density and urban land use. nih.gov Tris(2-butoxyethyl) phosphate was the dominant compound in that study. nih.gov The bioaccumulation of OPEs in terrestrial ecosystems is an area of ongoing research.

Presence in Indoor Environments and Dust Matrices

Indoor environments are considered primary sources of human exposure to many OPEs. duke.edu These compounds are released from a wide variety of consumer products, including furniture, electronics, and building materials, and subsequently accumulate in indoor dust. nih.govacs.org Numerous studies have measured the concentrations of various OPEs in house dust from different countries, revealing their ubiquitous presence. nih.gov Chlorinated OPEs are often the most abundant group of OPEs found in indoor dust samples. nih.gov The concentrations of OPEs in indoor dust can be orders of magnitude higher in more industrialized countries. nih.gov

Table 2: Hypothetical Concentrations of this compound in Indoor Dust (Illustrative)

| Microenvironment | Median Concentration (ng/g) | Concentration Range (ng/g) | Country |

| Residential Homes | 150 | 50 - 500 | United States |

| Offices | 250 | 100 - 800 | Japan |

| Daycare Centers | 300 | 120 - 1000 | Germany |

Note: This table is for illustrative purposes only, as no specific data for this compound was found.

Source Apportionment and Pathways of Environmental Release

The primary sources of OPEs in the environment are their use as additives in a wide range of commercial and consumer products. duke.edu As they are generally not chemically bound to the materials they are added to, they can be released into the environment through volatilization, leaching, and abrasion of these products. mdpi.com

Key pathways for the environmental release of OPEs include:

Indoor Environments: The primary release of many OPEs occurs indoors from consumer products. These compounds then partition to dust and air and can be transported outdoors.

Wastewater Treatment Plants (WWTPs): WWTPs are considered a major point source of OPEs to the aquatic environment, as many of these compounds are not completely removed during the treatment process. mdpi.com

Industrial Emissions: Manufacturing processes that use OPEs can lead to their direct release into the atmosphere and nearby water bodies.

Landfill Leachate: The disposal of products containing OPEs in landfills can result in their release into the environment through leachate.

While the specific sources and release pathways for this compound have not been documented, it can be inferred that they would be similar to other OPEs used in commercial applications.

Environmental Fate and Abiotic Transformation Processes of Bis 3 Methylbutyl Phenyl Phosphate

Hydrolytic Degradation Pathways and Kinetics

Hydrolysis is a primary degradation pathway for many organic chemicals in aquatic environments, involving the cleavage of chemical bonds by reaction with water. For organophosphate esters, the ester linkages are susceptible to hydrolysis, leading to the formation of diaryl, dialkyl, or alkyl/aryl phosphate (B84403) diesters and the corresponding alcohol or phenol (B47542).

The expected hydrolysis products would be (3-methylbutyl) phenyl phosphoric acid and 3-methyl-1-butanol (isoamyl alcohol), or diphenyl phosphate and 3-methyl-1-butanol, depending on which ester bond is cleaved. Further hydrolysis could eventually lead to phosphoric acid. Studies on other OPEs have shown that hydrolysis is an important transformation mechanism in soils and aqueous solutions. europa.eu

Photolytic Transformation Under Various Environmental Conditions

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. This process can occur directly, when the chemical itself absorbs light energy, or indirectly, through reactions with photochemically generated reactive species in the environment, such as hydroxyl radicals.

Direct photolysis of organophosphate esters is generally not considered a major degradation pathway unless the molecule contains chromophores that absorb light in the environmentally relevant solar spectrum (wavelengths >290 nm). Triphenyl phosphate, for example, is not expected to be susceptible to direct photolysis by sunlight as it does not absorb light at these wavelengths. epa.gov Given the structural similarities, Bis(3-methylbutyl) phenyl phosphate is also unlikely to undergo significant direct photolysis.

Oxidative Degradation Mechanisms (e.g., Reaction with Hydroxyl Radicals)

Oxidative degradation in the atmosphere is a crucial process for semi-volatile organic compounds. The primary oxidant in the troposphere is the hydroxyl radical (•OH). The rate of this reaction is a key parameter in determining the atmospheric lifetime of a chemical.

There is no specific experimental data for the reaction rate constant of this compound with hydroxyl radicals. However, the atmospheric half-life of vapor-phase triphenyl phosphate is estimated to be 12 hours, indicating that this is a significant removal process. epa.gov The reaction of •OH with OPEs can proceed via addition to the aromatic ring or by abstraction of a hydrogen atom from the alkyl chains. For this compound, the presence of two 3-methylbutyl groups provides multiple sites for hydrogen abstraction. The rate of this reaction will influence the compound's potential for long-range atmospheric transport.

Sorption and Desorption Dynamics in Environmental Media

The tendency of a chemical to adsorb to soil, sediment, and sludge is a critical factor in its environmental distribution and bioavailability. This behavior is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc).

Specific experimental Koc values for this compound are not available. However, OPEs exhibit a wide range of sorption behaviors depending on their structure. The hydrophobicity of a molecule, often indicated by its octanol-water partition coefficient (log Kow), is a key determinant of its sorption potential. Generally, OPEs with higher hydrophobicity tend to sorb more strongly to organic matter in soil and sediment. Given its structure with two alkyl chains and a phenyl group, this compound is expected to be hydrophobic and thus exhibit significant sorption to environmental matrices. For comparison, the log Koc value for diphenyl phosphate is reported as 2.30 ± 0.42, indicating moderate sorption potential. researchgate.net The presence of the two 3-methylbutyl groups in this compound would likely lead to a higher log Kow and consequently a higher Koc value compared to diphenyl phosphate.

Sorption is a reversible process, and desorption can lead to the release of the compound back into the aqueous phase, making it available for transport and degradation. The dynamics of sorption and desorption will influence the residence time of this compound in soil and sediment.

Volatilization and Atmospheric Partitioning

Volatilization from water or soil surfaces to the atmosphere is another important environmental transport pathway for semi-volatile compounds like many OPEs. The tendency of a chemical to volatilize is influenced by its vapor pressure and its Henry's Law constant.

Specific data on the vapor pressure and Henry's Law constant for this compound are not readily found in the literature. However, OPEs are generally considered to be semi-volatile organic compounds. The Henry's Law constant for the related compound dibutyl phenyl phosphate has been estimated, suggesting that volatilization can occur. epa.gov The extent of volatilization will determine the partitioning of this compound between the atmosphere and terrestrial or aquatic environments. Once in the atmosphere, it will be subject to atmospheric transport and degradation processes as described in section 5.3.

Environmental Persistence Assessment and Half-Life Determination

The environmental persistence of a chemical is a measure of the time it remains in the environment before being broken down by biotic or abiotic processes. It is often expressed in terms of a half-life (t1/2), which is the time required for the concentration of the substance to decrease by half.

A comprehensive assessment of the environmental persistence of this compound is challenging due to the lack of specific experimental data. However, by considering the various degradation and transport pathways, a qualitative assessment can be made.

The persistence of this compound will be a function of:

Hydrolysis: Likely to be a slow to moderate degradation process, with the rate being pH-dependent.

Photolysis: Direct photolysis is expected to be insignificant, while indirect photolysis via reaction with hydroxyl radicals will contribute to its degradation in sunlit environments.

Oxidative Degradation: Atmospheric oxidation by hydroxyl radicals is expected to be a significant removal mechanism for the fraction of the compound that partitions to the atmosphere.

Sorption: Strong sorption to soil and sediment will reduce its bioavailability for degradation and transport in the aqueous phase, potentially increasing its persistence in these compartments.

Given these considerations, this compound is expected to be moderately persistent in the environment. Its half-life will vary significantly depending on the environmental compartment (air, water, soil, sediment) and the specific conditions (temperature, pH, sunlight intensity, microbial activity). For example, in loamy sand, a half-life of 37 days was observed for triphenyl phosphate under aerobic conditions. epa.gov While this provides a point of reference, specific studies are needed to determine the actual environmental half-lives of this compound.

Below is a summary table of the expected environmental fate characteristics of this compound based on the behavior of similar organophosphate esters.

| Environmental Process | Expected Behavior for this compound | Supporting Rationale/Data for Similar Compounds |

|---|---|---|

| Hydrolytic Degradation | Slow to moderate, pH-dependent. Faster under alkaline conditions. | TPP half-life: 19 days at pH 7, 3 days at pH 9. epa.gov |

| Photolytic Transformation | Direct photolysis is likely insignificant. Indirect photolysis via •OH is a potential pathway. | TPP does not absorb light >290 nm. epa.gov |

| Oxidative Degradation | Significant degradation pathway in the atmosphere via reaction with •OH. | Estimated atmospheric half-life of TPP is 12 hours. epa.gov |

| Sorption/Desorption | Expected to have significant sorption to soil and sediment due to hydrophobicity. | Log Koc for diphenyl phosphate is 2.30. researchgate.net Alkyl chains increase hydrophobicity. |

| Volatilization | Considered a semi-volatile organic compound; volatilization is a potential transport pathway. | General property of many OPEs. |

| Environmental Persistence | Moderately persistent, with half-life varying by environmental compartment. | TPP half-life in loamy sand is 37 days. epa.gov |

Biotic Transformation and Metabolism of Bis 3 Methylbutyl Phenyl Phosphate in Environmental and Biological Systems

Metabolite Identification and Characterization in Environmental Samples

The identification of metabolites in environmental samples such as water, soil, and sediment is critical for understanding the degradation pathways and potential persistence of a chemical. For other organophosphate esters, common metabolites include the corresponding dialkyl or diaryl phosphates. For instance, in the case of the widely studied triphenyl phosphate (B84403) (TPHP), diphenyl phosphate is a frequently detected hydrolysis metabolite in various environmental matrices. It is plausible that Bis(3-methylbutyl) phenyl phosphate would undergo a similar hydrolysis to form Bis(3-methylbutyl) hydrogen phosphate. However, there is a notable absence of studies that have specifically monitored and identified the metabolites of this compound in environmental samples.

Biotransformation in Isolated Organisms (e.g., in vitro studies, non-clinical species)

In vitro studies using isolated organisms or their tissues are instrumental in elucidating specific metabolic pathways without the complexities of a whole ecosystem. Such studies can pinpoint the formation of specific metabolites and the enzymes responsible.

Formation of Di-ester Metabolites (e.g., Bis(3-methylbutyl) Hydrogen Phosphate)

Based on the known metabolism of other tri-ester organophosphates, a primary biotransformation pathway for this compound in organisms would likely involve the cleavage of one of the ester linkages. This hydrolysis reaction would result in the formation of the di-ester metabolite, Bis(3-methylbutyl) hydrogen phosphate, and phenol (B47542). This type of transformation is a common detoxification step observed for many organophosphate esters in various organisms. Despite the theoretical basis for this pathway, specific experimental evidence from in vitro studies on this compound is not currently available.

Hydroxylated Metabolite Pathways

Another potential biotransformation route involves the hydroxylation of the molecule. This is typically mediated by cytochrome P450 enzymes and can occur on either the alkyl or aryl moieties of the organophosphate ester. Hydroxylation increases the water solubility of the compound, facilitating its excretion. For this compound, this could theoretically result in hydroxylated derivatives on the phenyl ring or the methylbutyl chains. As with other potential pathways, dedicated research to identify and characterize hydroxylated metabolites of this compound has yet to be published.

Other Phase I and Phase II Biotransformation Products

The metabolism of this compound is anticipated to follow the established pathways for other organophosphate esters, which involve initial modifications (Phase I) followed by conjugation (Phase II) to facilitate excretion.

Phase I Biotransformation:

Phase I reactions for OPEs are primarily catalyzed by cytochrome P450 (CYP450) monooxygenases and carboxylesterases. For this compound, the primary Phase I transformations are expected to be:

Hydroxylation: The branched 3-methylbutyl chains are susceptible to hydroxylation at various positions. This process increases the polarity of the molecule. Based on studies of similar alkyl-substituted OPEs like tributyl phosphate (TNBP) and tris(2-butoxyethyl) phosphate (TBOEP), hydroxylation is a major metabolic route. nih.gov For instance, TNBP is metabolized to dibutyl-3-hydroxybutyl phosphate. nih.gov It is therefore plausible that this compound would be hydroxylated on the isoamyl (3-methylbutyl) chains.

O-dealkylation/O-dephenylation: The ester linkages can be cleaved, leading to the removal of a 3-methylbutyl group (O-dealkylation) or the phenyl group (O-dephenylation). This results in the formation of diester metabolites. The cleavage of the ester bond is a common pathway for many OPEs. oaepublish.com For example, triphenyl phosphate (TPhP) is metabolized to diphenyl phosphate (DPHP). nih.gov Therefore, a likely metabolite of this compound is 3-methylbutyl phenyl phosphate.

Oxidative Desulfuration (if applicable): While this compound contains a phosphate group, it is important to note that for organophosphorus compounds containing a thiono (P=S) group, oxidative desulfuration to the corresponding oxon (P=O) form is a critical activation step. However, as the parent compound is a phosphate (containing P=O), this specific pathway is not relevant.

Phase II Biotransformation:

The polar metabolites formed during Phase I, such as hydroxylated derivatives and diesters, can undergo Phase II conjugation reactions. These reactions further increase water solubility and facilitate elimination from the body. Common Phase II pathways for OPE metabolites include:

Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid.

Sulfation: Sulfate (B86663) groups can be added to the hydroxylated metabolites.

While direct evidence for this compound is unavailable, these pathways are well-documented for other OPEs. oaepublish.com

Table 1: Predicted Phase I and Phase II Metabolites of this compound

| Phase | Transformation | Precursor Compound | Predicted Metabolite(s) |

| I | Hydroxylation | This compound | Hydroxy-bis(3-methylbutyl) phenyl phosphate isomers |

| I | O-dealkylation | This compound | 3-Methylbutyl phenyl phosphate, Phenyl phosphate |

| I | O-dephenylation | This compound | Bis(3-methylbutyl) phosphate |

| II | Glucuronidation/Sulfation | Hydroxylated metabolites | Glucuronide and sulfate conjugates of hydroxylated metabolites |

Comparative Metabolic Pathways Across Different Organisms and Species (non-clinical)

The metabolism of OPEs can vary significantly across different organisms due to differences in the activity and expression of metabolic enzymes like CYP450s and carboxylesterases. While no studies have directly compared the metabolism of this compound across different species, general trends observed for other OPEs can provide insights.

Fish: In fish, the liver is a primary site of OPE metabolism. Studies on OPEs like TNBP and TBOEP in fish liver microsomes have demonstrated rapid metabolism, with hydroxylation and dealkylation being major pathways. nih.gov For example, in Carassius carassius (crucian carp), TNBP is metabolized to dibutyl-3-hydroxybutyl phosphate. nih.gov It is expected that fish would also metabolize this compound through similar oxidative pathways. The resulting diester metabolites, such as di-n-butyl phosphate (DNBP) from TNBP, have been detected in various fish species. researchgate.net

Invertebrates: Aquatic invertebrates also play a role in the biotransformation of OPEs. The specific metabolic pathways and rates can differ from vertebrates. The capacity to metabolize OPEs can influence their bioaccumulation potential in these organisms.

Birds: In avian species, liver microsomes have been shown to metabolize OPEs. However, the metabolic rates can be slower compared to fish for some compounds. oaepublish.com The primary metabolites are often the corresponding dialkyl or diaryl phosphates.

Rodents (in vitro): In vitro studies using rat liver microsomes have been instrumental in elucidating the metabolism of numerous OPEs. For instance, these studies have shown the inhibition of carboxylesterase activity by various OPEs, indicating that these enzymes are involved in their metabolism. nih.gov The metabolism of TPhP to DPHP has been well-characterized in rat liver microsomes. It is highly probable that rat liver enzymes would also catalyze the hydroxylation and dealkylation of this compound.

Table 2: Predicted Comparative Metabolism of this compound in Different Organisms (based on analogous OPEs)

| Organism/System | Primary Metabolic Site | Key Metabolic Pathways (Predicted) | Predicted Major Metabolites |

| Fish (e.g., Carp) | Liver | Hydroxylation of alkyl chains, O-dealkylation | Hydroxy-bis(3-methylbutyl) phenyl phosphate, 3-Methylbutyl phenyl phosphate |

| Aquatic Invertebrates | Hepatopancreas/Gills | Hydrolysis, O-dealkylation | 3-Methylbutyl phenyl phosphate, Phenyl phosphate |

| Birds | Liver | O-dealkylation | 3-Methylbutyl phenyl phosphate |

| Rodents (in vitro) | Liver Microsomes | Hydroxylation, O-dealkylation (CYP450 and Carboxylesterase mediated) | Hydroxy-bis(3-methylbutyl) phenyl phosphate, 3-Methylbutyl phenyl phosphate, Bis(3-methylbutyl) phosphate |

Theoretical and Computational Studies on Bis 3 Methylbutyl Phenyl Phosphate

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule from first principles, based on the Schrödinger equation. These methods can predict the three-dimensional arrangement of atoms and the distribution of electrons, which are key to understanding a molecule's reactivity and interactions.

For Bis(3-methylbutyl) phenyl phosphate (B84403), methods like Density Functional Theory (DFT) or Hartree-Fock (HF) would be employed to optimize its geometry and calculate various electronic descriptors. The resulting data would include bond lengths, bond angles, and dihedral angles, defining the molecule's stable conformation. Furthermore, electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and reactivity.

Table 1: Illustrative Quantum Chemical Properties for Bis(3-methylbutyl) Phenyl Phosphate

| Property | Illustrative Value | Significance |

| Optimized Molecular Geometry | (Coordinates not shown) | Predicts the most stable 3D structure. |

| Dipole Moment | ~2.5 Debye | Indicates the molecule's overall polarity. |

| HOMO Energy | -8.5 eV | Relates to the electron-donating ability. |

| LUMO Energy | -0.5 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | 8.0 eV | Indicates chemical reactivity and stability. |

| Note: The values in this table are illustrative and represent typical ranges for similar organophosphate esters. They are not derived from specific calculations on this compound. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Environmental Distribution and Fate

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or property-based descriptors of chemicals with their macroscopic properties, such as their distribution and persistence in the environment. These models are essential for predicting the environmental fate of compounds for which extensive experimental data may not be available.

For this compound, QSPR models would use calculated molecular descriptors (like those from quantum chemical calculations, as well as others such as molecular weight, volume, and surface area) to predict key environmental parameters. These include the octanol-water partition coefficient (log Kₒw), which indicates a chemical's tendency to bioaccumulate, and the soil organic carbon-water (B12546825) partition coefficient (log Kₒc), which predicts its mobility in soil.

Table 2: Predicted Environmental Properties of this compound via QSPR

| Property | Predicted Value Range | Environmental Implication |

| Octanol-Water Partition Coefficient (log Kₒw) | 4.5 - 5.5 | High potential for bioaccumulation in fatty tissues. |

| Water Solubility | 1 - 10 mg/L | Low solubility in water. |

| Soil Adsorption Coefficient (log Kₒc) | 3.0 - 4.0 | Likely to adsorb to soil and sediment. |

| Henry's Law Constant | < 1 x 10⁻⁶ atm·m³/mol | Low volatility from water. |

| Note: These values are estimates based on the general properties of organophosphate esters and are intended for illustrative purposes. |

Prediction of Transformation Products and Degradation Pathways via Computational Approaches

Systems such as the University of Minnesota Pathway Prediction System (UM-PPS) can be used to forecast plausible metabolic pathways in various organisms. These predictions are based on a set of biotransformation rules derived from known metabolic reactions. For abiotic degradation, computational models can simulate reactions with atmospheric oxidants like hydroxyl radicals (•OH), which is a primary degradation pathway for many organic pollutants in the atmosphere. nih.gov Studies on similar organophosphate esters, such as triphenyl phosphate, have identified hydrolysis as a key degradation pathway, leading to the formation of diphenyl phosphate and phenol (B47542). nih.gov A similar hydrolytic breakdown would be expected for this compound.

Table 3: Likely Transformation Products of this compound

| Degradation Process | Predicted Transformation Products |

| Hydrolysis | Phenyl phosphate, 3-methyl-1-butanol |

| Microbial Degradation | Hydroxylated derivatives, cleavage of ester bonds |

| Photodegradation | Oxidized and fragmented products |

Molecular Docking and Dynamics Simulations for Interaction Studies

To understand the potential toxicological effects of this compound, it is important to investigate its interactions with biological macromolecules like enzymes and receptors. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques for this purpose.

Molecular docking predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a target protein. This can help identify potential biological targets and estimate the strength of the interaction. For instance, studies on other OPEs have used docking to investigate their binding to nuclear hormone receptors, which can lead to endocrine-disrupting effects. nih.gov

Following docking, MD simulations can be performed to study the stability of the ligand-protein complex over time and to observe the conformational changes that may occur upon binding. These simulations provide a more dynamic and realistic picture of the molecular interactions.

Table 4: Illustrative Molecular Docking Results for this compound with an Environmental Receptor

| Target Protein (Example) | Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) |

| Peroxisome Proliferator-Activated Receptor (PPAR) | -7.0 to -9.0 | Leucine, Isoleucine, Phenylalanine |

| Estrogen Receptor | -6.5 to -8.5 | Arginine, Glutamate, Histidine |

| Note: This table is purely illustrative. The binding affinities and interacting residues are hypothetical and serve to demonstrate the type of data generated from molecular docking studies. |

Future Research Directions and Emerging Challenges in Bis 3 Methylbutyl Phenyl Phosphate Studies

Development of Novel Non-Targeted Screening Workflows for Unknown Metabolites

A significant challenge in assessing the environmental and biological impact of Bis(3-methylbutyl) phenyl phosphate (B84403) is the identification of its transformation products. Non-targeted screening (NTS) using high-resolution mass spectrometry (HRMS) is a promising approach for discovering previously unknown metabolites. researchgate.netjhu.edu Future research should focus on developing and refining NTS workflows specifically for Bis(3-methylbutyl) phenyl phosphate and its metabolites in various matrices.

These workflows should aim to:

Enhance Sample Preparation: Develop extraction methods that can capture a wide range of metabolites with varying polarities from complex matrices like sediment, biota, and water. jhu.edu

Improve Instrumental Analysis: Utilize advanced HRMS techniques, such as liquid chromatography-quadrupole-time-of-flight-mass spectrometry (LC-QTOF-MS), to obtain accurate mass and fragmentation data for metabolite identification. bohrium.com

Streamline Data Processing: Implement sophisticated data processing strategies and software to efficiently mine the large datasets generated by NTS and tentatively identify unknown compounds. mdpi.com

Confirm Metabolite Structures: Employ techniques like tandem mass spectrometry (MS/MS) fragmentation studies and the use of reference standards, when available, to confirm the structures of newly identified metabolites. mdpi.com

A recent study on the biotransformation of other OPEs, such as triphenyl phosphate (TPHP), successfully used a non-targeted screening approach to identify nine new biotransformation products in Daphnia magna. researchgate.net This highlights the potential of such methods for elucidating the metabolic pathways of this compound.

Advanced Methodologies for Isomer-Specific Analysis and Chiral Separation

This compound may exist as different isomers, and like other chiral organophosphorus compounds, these isomers can exhibit different biological activities and environmental fates. nih.gov A major challenge lies in the separation and quantification of these specific isomers.

Future research should concentrate on:

Development of Chiral Stationary Phases: Explore and develop new chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) that can effectively separate the isomers of this compound. nih.gov Studies on other organophosphorus pesticides have shown the successful use of cellulose-based chiral columns. nih.gov

Optimization of Chromatographic Conditions: Systematically optimize mobile phase composition, temperature, and flow rate to achieve baseline separation of the isomers. nih.gov

Coupling with Mass Spectrometry: Utilize the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with chiral chromatography to accurately quantify individual isomers in complex environmental samples. nih.gov

The ability to perform isomer-specific analysis is crucial for understanding the potential stereoselective toxicity and degradation of this compound in the environment.

Integrated Approaches for Source Identification and Pathway Tracing

Key research areas include:

Source Apportionment Studies: Conduct comprehensive monitoring studies in various environmental compartments (air, water, sediment, dust) to determine the concentration profiles of this compound. nih.gov Statistical methods like positive matrix factorization can then be used to identify potential sources, such as industrial emissions, use in consumer products, and waste disposal. nih.gov

Isotopic Analysis: Explore the use of stable isotope analysis (e.g., carbon and hydrogen) to differentiate between various sources of this compound.

Multimedia Fate Modeling: Develop and refine multimedia environmental fate models to simulate the transport and distribution of this compound between different environmental compartments. acs.org

Studies on other OPEs have successfully used such integrated approaches to identify sources like industrial activities, plastic and textile manufacturing, and indoor releases. nih.govacs.org

Refinement of Predictive Models for Environmental Occurrence and Fate

Predictive models are valuable tools for estimating the environmental occurrence and fate of chemicals like this compound, especially in areas where monitoring data is scarce. However, the accuracy of these models needs to be improved.

Future research should focus on:

Improving Input Parameters: Obtain more accurate data on the physicochemical properties of this compound, such as its vapor pressure, water solubility, and octanol-water partition coefficient.

Incorporating Transformation Processes: Integrate data on the degradation and metabolism of this compound into fate models to provide more realistic predictions of its persistence and the formation of transformation products. acs.org

Model Validation: Validate and calibrate predictive models using high-quality monitoring data from different geographical regions and environmental matrices.

Refined models will be instrumental in conducting more accurate risk assessments and developing effective management strategies for this compound.

Exploration of this compound in Novel Environmental Compartments

Research on the occurrence of OPEs has traditionally focused on conventional environmental compartments like air, water, and sediment. However, there is a growing need to investigate their presence in novel and previously overlooked compartments.

Future studies should explore the presence of this compound in:

Indoor Environments: Detailed analysis of indoor dust and air is crucial, as many OPEs are used in consumer products found indoors, leading to high potential for human exposure. researchgate.net

Biota: Investigate the bioaccumulation of this compound in a wider range of organisms, including different trophic levels of aquatic and terrestrial food webs. frontiersin.orgfrontiersin.org

Remote Environments: Analyze samples from remote regions, such as the Arctic and Antarctic, to assess the long-range transport potential of this compound. frontiersin.orgfrontiersin.orgaaqr.org

Wastewater and Sludge: Characterize the occurrence and fate of this compound in wastewater treatment plants and the potential for contamination from the application of biosolids to land. unit.no

The detection of other OPEs in remote Arctic biota highlights the importance of investigating these novel compartments to fully understand the global distribution of these contaminants. frontiersin.orgfrontiersin.org

Standardization of Analytical and Reporting Methodologies across Research Institutions

A significant challenge in comparing and interpreting data on this compound from different studies is the lack of standardized analytical and reporting methods. aaqr.orgwalisongo.ac.id This inconsistency can lead to variability in reported concentrations and makes it difficult to conduct comprehensive risk assessments.

To address this, the scientific community should work towards:

Developing Standard Operating Procedures (SOPs): Establish and adopt standardized protocols for sample collection, storage, extraction, and analysis of this compound.

Inter-laboratory Comparison Studies: Participate in regular inter-laboratory comparison exercises to ensure the accuracy and comparability of analytical results among different laboratories. walisongo.ac.id

Harmonizing Reporting Practices: Develop guidelines for reporting data, including quality assurance and quality control (QA/QC) parameters, limits of detection (LODs), and limits of quantification (LOQs).

Standardization of methodologies will enhance the reliability and comparability of data, which is essential for regulatory purposes and for building a robust understanding of the environmental risks posed by this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Bis(3-methylbutyl) phenyl phosphate, and how can reaction conditions be optimized for purity?

- Methodology : Esterification of phenylphosphoric acid with 3-methylbutanol is a common approach. Optimization involves controlled stoichiometry (e.g., 1:2 molar ratio of phenylphosphoric acid to alcohol), acid catalysis (e.g., H₂SO₄), and reflux under inert atmosphere to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

- Data Consideration : Monitor reaction progress using thin-layer chromatography (TLC) and confirm final structure via and NMR .

Q. How should researchers design experiments to evaluate the flame-retardant efficiency of this compound in polymer matrices?

- Methodology : Incorporate the compound into polymer blends (e.g., polyurethane or epoxy resins) at 10-20% wt/wt. Assess flame retardancy via:

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature and char residue.

- Cone Calorimetry : Quantify heat release rate (HRR) and total smoke production under ISO 5660-1 .

Q. What analytical techniques are critical for resolving contradictions in reported environmental persistence data for this compound?

- Methodology : Use high-resolution mass spectrometry (HRMS) to detect degradation products in simulated environmental conditions (e.g., UV exposure, hydrolysis at pH 4-9). Pair with OECD 301 biodegradation tests to assess half-life discrepancies .

- Conflict Resolution : Cross-validate results using multiple models (e.g., EPI Suite predictions vs. experimental data) to address variability in hydrophobicity (log ) measurements .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological receptors or polymer chains?

- Methodology : Employ molecular dynamics (MD) simulations using software like GROMACS or AMBER. Parameterize the compound’s force field based on its optimized geometry (DFT/B3LYP/6-31G*). Analyze binding affinities to:

- Biological Targets : Human acetylcholinesterase (toxicity studies).

- Polymers : Polycarbonate backbone interactions for compatibility assessment .

Q. What advanced spectroscopic methods are suitable for probing the thermal decomposition pathways of this compound?

- Methodology : Use pyrolysis-GC/MS to identify volatile decomposition products. Complement with in situ FTIR to track real-time degradation intermediates (e.g., phosphoric acid, olefins) .

- Data Analysis : Correlate decomposition kinetics with flame-retardant mechanisms (gas-phase vs. condensed-phase activity) using Kissinger or Flynn-Wall-Ozawa models .

Q. How can researchers address discrepancies in aquatic toxicity data between in vitro and in vivo models for this compound?

- Methodology : Conduct parallel assays:

- In Vitro : Use zebrafish embryo toxicity (ZFET) tests (OECD 236) to measure LC₅₀.

- In Vivo : Expose Daphnia magna (OECD 202) for 48-hour immobilization studies.

- Conflict Resolution : Analyze bioaccumulation potential (BCF) and metabolite profiles via LC-HRMS to identify toxicokinetic differences .

Q. What strategies optimize the extraction and quantification of this compound from complex environmental matrices?

- Methodology : Develop a solid-phase extraction (SPE) protocol using C18 cartridges and elution with acetone:hexane (7:3). Quantify via UPLC-MS/MS with deuterated internal standards (e.g., triphenyl phosphate-d₁₅) to correct matrix effects .

- Validation : Perform recovery tests (spiked samples) and cross-check with EPA Method 8270 for QA/QC .

Regulatory and Safety Considerations

Q. How does this compound align with EU RoHS restrictions on hazardous substances in electronic materials?

- Assessment : Review Annex II of Directive 2011/65/EU. Verify absence of restricted groups (e.g., brominated flame retardants) and ensure compliance with SVHC thresholds (0.1% w/w) under REACH .

- Documentation : Submit full toxicological and ecotoxicological datasets to ECHA for substance evaluation .

Q. What mechanistic insights explain the neurotoxic potential of this compound in mammalian models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.